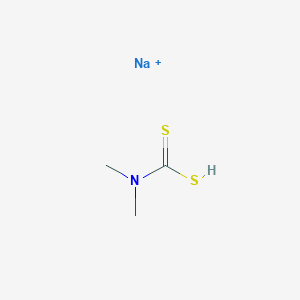
Sodium dimethyldithiocarbamate
Cat. No. B093518
Key on ui cas rn:
128-04-1
M. Wt: 144.22 g/mol
InChI Key: VMSRVIHUFHQIAL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US04356274
Procedure details


Sodium dimethyl dithiocarbamate (75.2 g, 0.66 mole) is dissolved in 100 ml H2O. A ZnCl2 solution (45.4 g, 0.33 mole dissolved in 300 ml H2O) is added to the sodium dimethyl dithiocarbamate solution. Immediately, a white precipitate forms which is filtered and dried to give a quantitative yield of zinc dimethyl dithiocarbamate.




Name
zinc dimethyl dithiocarbamate
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([C:4]([S-:6])=[S:5])[CH3:3].[Na+].[Cl-].[Cl-].[Zn+2:10]>O>[CH3:1][N:2]([C:4]([S-:6])=[S:5])[CH3:3].[CH3:1][N:2]([C:4]([S-:6])=[S:5])[CH3:3].[Zn+2:10] |f:0.1,2.3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
75.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=S)[S-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=S)[S-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Immediately, a white precipitate forms which is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
zinc dimethyl dithiocarbamate
|
|
Type
|
product
|
|
Smiles
|
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
